5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound features a thiophene ring substituted with a bromine atom and a sulfonamide group, along with a hydroxy-phenylpentyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-bromo-N-(5-oxo-3-phenylpentyl)thiophene-2-sulfonamide.
Reduction: Formation of 5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-amine.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy-phenylpentyl side chain may enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide: Similar structure but with a different side chain.
5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-amine: Similar structure but with an amine group instead of a sulfonamide.
Uniqueness
5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide is unique due to its combination of a bromine-substituted thiophene ring, a sulfonamide group, and a hydroxy-phenylpentyl side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-bromo-N-(5-hydroxy-3-phenylpentyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S2/c16-14-6-7-15(21-14)22(19,20)17-10-8-13(9-11-18)12-4-2-1-3-5-12/h1-7,13,17-18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUBQXVLQDLFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(S2)Br)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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